Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
CGJMGXOLRDUQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C(=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Mg3N2-Assisted One-Pot Annulation Method
A prominent method for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines, including ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate derivatives, involves a magnesium nitride (Mg3N2)-assisted one-pot dehydrative annulation reaction. This approach utilizes 2-pyridyl ketones and ethyl glyoxylate as key substrates.
- Substrates: 2-pyridyl phenyl ketone (or analogues bearing alkyl/aryl substituents) and ethyl glyoxylate.
- Reagents: Mg3N2 as the annulation promoter.
- Solvents: Methanol or ethanol.
- Conditions: Reactions performed under open or sealed tube conditions, typically at temperatures ranging from 25°C to 75°C.
- Reaction Time: 12 to 24 hours depending on temperature and solvent.
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methanol | 24 | 25 | 40 | Open flask |
| 2 | Ethanol | 24 | 25 | 48 | Open flask |
| 3 | Methanol | 24 | 60 | 54 | Open flask |
| 4 | Ethanol | 24 | 75 | 63 | Open flask |
| 5 | Ethanol | 12 | 25 | 65 | Sealed tube |
The highest yield (65%) was obtained using ethanol at 25°C in a sealed tube within 12 hours, showcasing the efficiency of this method.
- The method tolerates a variety of substituents on the pyridyl ketone, including sterically hindered 2-(3-methyl)pyridyl ketones.
- Electronic effects of substituents on aroyl, heteroaroyl, and acyl groups showed minimal influence on reaction efficiency.
- The protocol is scalable, demonstrated by successful synthesis on a five-gram scale without loss of yield or purity.
Synthesis via Condensation of 2-Aminopyridine and Ethyl 2-Chloroacetoacetate (for Imidazo[1,2-a]pyridine Analogues)
Though this method is primarily reported for the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, it provides valuable insight into imidazo-pyridine ester synthesis that can be adapted for the 1,5-a isomer.
- Starting Materials: 2-aminopyridine and ethyl 2-chloroacetoacetate.
- Solvent: 96% ethanol.
- Conditions: Reflux for 6 hours.
- Workup: Evaporation of excess ethanol, extraction with ether-water, drying, and crystallization.
- Yield: Approximately 45%.
This method involves nucleophilic substitution followed by cyclization to form the imidazo ring fused to the pyridine.
Hydrazide and Hydrazone Derivative Routes (Relevant for Functionalized Imidazo[1,2-a]pyridine Esters)
This compound derivatives can be further functionalized via hydrazide intermediates, which are prepared by hydrazinolysis of the ester, followed by condensation with ketones to form hydrazones.
- Hydrazide Formation: Reflux of the ester with hydrazine hydrate in ethanol for several hours.
- Hydrazone Formation: Condensation of hydrazide with appropriate ketones in ethanol under reflux with catalytic acid.
- Cyclocondensation: Reaction with mercaptoacetic acid in dry benzene yields thiazolidine or spirothiazolidine derivatives.
- Hydrazide formation yields around 27%.
- Hydrazone and cyclocondensation products yield between 55% and 99%, depending on the method (direct reflux or stepwise).
- Characterization includes IR (notable C=O bands), 1H- and 13C-NMR, and mass spectra confirming structure.
Although this method focuses on imidazo[1,2-a]pyridine derivatives, the approach is adaptable for related imidazo-fused pyridine esters.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Mg3N2-Assisted One-Pot Annulation | 2-Pyridyl ketone + ethyl glyoxylate | Mg3N2, MeOH or EtOH, 25–75°C, 12–24h | 40–65 | Scalable, broad substrate scope |
| Condensation of 2-Aminopyridine | 2-Aminopyridine + ethyl 2-chloroacetoacetate | Reflux in EtOH, 6h | ~45 | Classical route for imidazo[1,2-a]pyridines |
| Hydrazide/Hydrazone Route | Ester + hydrazine hydrate + ketones | Reflux in EtOH, acid catalysis | 27–99 | Enables further functionalization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) over palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
- Substituent position (e.g., 1-methyl vs. 5-methyl) significantly alters steric and electronic profiles, impacting reactivity and biological activity.
Pyrazolo[1,5-a]pyridine Carboxylates
Amino, Halo, and Methoxy Substituents
Key Observations :
- Bromo substituents enable cross-coupling reactions but may reduce synthetic yields due to steric hindrance .
Imidazo[1,2-a]pyridine Carboxylates
Key Observations :
- The imidazo[1,2-a]pyridine core differs in ring fusion position, leading to distinct electronic properties compared to imidazo[1,5-a]pyridines.
Biological Activity
Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
EMIPC can be synthesized through various methods, often involving the reaction of imidazo-pyridine derivatives with carboxylic acid derivatives. The general synthetic route includes:
- Starting Materials : Imidazo-pyridine derivatives and ethyl carboxylates.
- Reaction Conditions : Typically performed under reflux conditions in organic solvents such as ethanol or dichloromethane.
- Purification : The product is usually purified via chromatography.
The compound's structure can be represented as follows:
Antimicrobial and Anticancer Properties
Research has shown that EMIPC exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. A study evaluated its effectiveness against Mycobacterium tuberculosis, revealing moderate to good activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for some derivatives .
In terms of anticancer activity, EMIPC has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives of EMIPC possess cytotoxic effects on different cancer cell lines, highlighting their potential as chemotherapeutic agents .
The biological activity of EMIPC is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EMIPC has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a crucial role in cellular responses to hypoxia. This inhibition may provide therapeutic benefits in ischemic diseases by enhancing cellular adaptation to low oxygen conditions.
- GSK-3β Inhibition : Recent studies have shown that EMIPC and its derivatives can inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various signaling pathways related to cancer progression and neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example:
- Step 1 : Condensation of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an intermediate ester.
- Step 2 : Formylation via the Vilsmeier reaction to introduce the aldehyde group.
- Step 3 : Reductive amination to install the morpholinomethyl group (if applicable), followed by cyclization to form the imidazo[1,5-a]pyridine core . Key reagents include ethyl oxalyl chloride, POCl₃ (for Vilsmeier conditions), and NaBH₃CN for reductive amination. Yields can vary (e.g., 28% for analogous compounds ), and purification often involves column chromatography.
Q. How is the compound structurally characterized?
- X-ray crystallography : Used to confirm the imidazo[1,5-a]pyridine scaffold and substituent positions (e.g., bond angles: α = 93.6°, β = 95.5°, γ = 95.6° in related structures ).
- NMR spectroscopy : ¹H NMR signals for the methyl group typically appear at δ 2.37 ppm (singlet), while the ester ethyl group resonates as a triplet at δ 1.18–1.21 ppm .
- Mass spectrometry : ESIMS m/z values (e.g., [M+1] = 450.2 for analogs) confirm molecular weight .
Advanced Research Questions
Q. Table 1: Comparative Reactivity of Imidazo[1,5-a]pyridine Derivatives
| Derivative | Substituent (Position) | Reaction Partner | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methyl | CH₃ (C5) | Br₂ (C7) | 58 | |
| 5-Trifluoromethyl | CF₃ (C5) | PhB(OH)₂ (C7) | 82 | |
| 3-Ethoxycarbonyl | COOEt (C3) | NH₂NH₂ (C7) | 45 |
Q. Table 2: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | ESIMS m/z (M+1) |
|---|---|---|
| Ester precursor | 1.21 (t, 3H, CH₂CH₃) | 258.2 |
| Aldehyde derivative | 9.82 (s, 1H, CHO) | 216.1 |
| Final product | 6.73 (d, 1H, C7-H) | 450.2 |
| Data compiled from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
